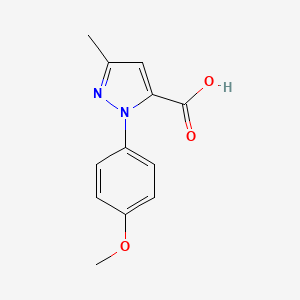

1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-7-11(12(15)16)14(13-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDRXQSJRQQXCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377782 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218631-44-8 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 218631-44-8)

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its diverse biological activities.[1][2][3] This document delves into the chemical synthesis, physicochemical properties, and explores the mechanistic basis for its potential as an anti-inflammatory and analgesic agent. Detailed experimental protocols are provided to facilitate further research and application of this promising molecule in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[1][2] Notable examples include the selective COX-2 inhibitor Celecoxib, used for pain and inflammation management, demonstrating the scaffold's potential in developing targeted therapies with improved safety profiles.[3] The compound 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid belongs to this privileged class of molecules and has been identified as a valuable intermediate in organic synthesis and a candidate for the development of novel therapeutic agents, particularly in the fields of pain management and inflammation.[4]

Chemical Synthesis and Characterization

The synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is most effectively achieved through a two-step process rooted in the classical Knorr pyrazole synthesis. This method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by hydrolysis.[5][6]

Synthetic Workflow

The synthesis proceeds via the formation of the corresponding ethyl ester, ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, which is then hydrolyzed to the desired carboxylic acid.

Caption: Synthetic pathway for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

This protocol is based on the well-established Knorr pyrazole synthesis methodology.[5][6]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.

-

Reaction Initiation: Add ethyl 2,4-dioxopentanoate (1 equivalent) to the solution. A mild acid catalyst, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl ester.

Protocol 2: Hydrolysis to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

-

Reaction Setup: Dissolve the synthesized ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2N HCl) to a pH of approximately 2-3.

-

Product Collection: The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final product.

Physicochemical and Spectroscopic Characterization

| Property | Value | Source |

| CAS Number | 218631-44-8 | [7] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [7] |

| Molecular Weight | 232.24 g/mol | [7] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 160-166 °C | [4] |

| XLogP3 | 2.1 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

Spectroscopic Data (Predicted and from Related Structures):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets), a singlet for the pyrazole ring proton, a singlet for the methyl group, and a singlet for the methoxy group.[8][9][10]

-

¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the carbons of the pyrazole and phenyl rings, and the methyl and methoxy carbons.[8][9][10]

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and various C=C and C-N stretching vibrations from the aromatic rings.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]+ at m/z 232, corresponding to the molecular weight of the compound.[11]

Biological Activity and Mechanism of Action

While specific quantitative biological data for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is not extensively published, the well-documented anti-inflammatory and analgesic properties of closely related pyrazole derivatives provide a strong basis for its potential therapeutic applications.[3][12]

Anti-inflammatory and Analgesic Potential

The primary mechanism of action for many anti-inflammatory pyrazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.

Caption: Proposed mechanism of action via COX-2 inhibition.

The structural features of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, particularly the 1,5-diaryl substitution pattern, are consistent with those of known COX-2 inhibitors.[13] The 4-methoxyphenyl group at the N1 position and the carboxylic acid at the C5 position are crucial for binding to the active site of the COX-2 enzyme.

Protocols for Biological Evaluation

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is a standard method to determine the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2.

-

Enzyme Preparation: Dilute purified ovine or human COX-1 and COX-2 enzymes to the desired concentration in a suitable buffer (e.g., Tris-HCl).

-

Compound Preparation: Prepare serial dilutions of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in DMSO.

-

Assay Reaction: In a 96-well plate, add the assay buffer, a fluorogenic probe, and the test compound dilutions. Include controls with a known COX-1 inhibitor (e.g., SC-560) and a COX-2 inhibitor (e.g., Celecoxib).

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to initiate the pre-incubation.

-

Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

-

Data Acquisition: Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to COX activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

-

Animal Model: Use male Wistar or Sprague-Dawley rats.

-

Compound Administration: Administer 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Applications in Research and Drug Development

1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid serves as a versatile platform for further chemical modification and drug design.

-

Lead Optimization: The carboxylic acid moiety can be derivatized into esters, amides, or other functional groups to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.

-

Structure-Activity Relationship (SAR) Studies: The phenyl ring and the methyl group can be substituted to explore the impact of different electronic and steric properties on biological activity and selectivity.

-

Development of Novel Analgesics and Anti-inflammatory Drugs: Given its structural similarity to known COX-2 inhibitors, this compound is a strong candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID) with a potentially improved side-effect profile.

-

Agrochemical Research: Pyrazole derivatives are also known for their applications in agriculture as herbicides and fungicides, suggesting a potential avenue for the application of this compound.[4]

Conclusion

1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical routes, and its structural features strongly suggest a mechanism of action involving the inhibition of COX enzymes. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to further investigate its therapeutic potential as a novel anti-inflammatory and analgesic agent. Future studies should focus on obtaining quantitative biological data for this specific compound and exploring its structure-activity relationships to optimize its pharmacological profile.

References

-

Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

-

Knorr Pyrazole Synthesis - Chem Help ASAP. [Link]

-

Knorr pyrazole synthesis - Name-Reaction.com. [Link]

-

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid - PubChem. [Link]

-

1-(4-Methoxybenzyl)-1H-pyrazole-5-carboxylic acid - Optional[MS (GC)] - Spectrum. [Link]

-

Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se - American Chemical Society. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. [Link]

-

data reports (E)-5-(4-Methoxyphenyl)-N00-(2-oxoindolin-3-yl- idene)-1-phenyl-1H-pyrazole-3-carbohydrazide - -ORCA - Cardiff University. [Link]

-

Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjsocmed.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C12H12N2O3 | CID 2769599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and metabolic stability have established it as a privileged scaffold in drug discovery.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic methodologies for creating novel pyrazole compounds. We will move beyond simple procedural lists to dissect the causality behind experimental choices, from classical condensation reactions to the latest advancements in green chemistry, flow synthesis, and multicomponent strategies. Our focus is on providing robust, self-validating protocols and the authoritative grounding necessary to empower innovation in this critical field of heterocyclic chemistry.

The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first synthesized by Ludwig Knorr in 1883.[4][5] Since then, its derivatives have become indispensable in pharmaceuticals and agrochemicals.[6][7] The scaffold's value lies in its versatile chemical nature; the two nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-type) and the other as a hydrogen bond acceptor (pyridine-type)—allow for intricate interactions with biological targets.[8][9]

This structural versatility has led to the development of blockbuster drugs across various therapeutic areas, including anti-inflammatory agents like Celecoxib, anti-cancer drugs, and treatments for erectile dysfunction such as Sildenafil.[1][10][11] The continued rise in FDA-approved drugs containing a pyrazole nucleus underscores the scaffold's importance and the ongoing need for innovative and efficient synthetic routes to access novel derivatives.[2][9]

Foundational Synthetic Strategies: The Cyclocondensation Approach

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a binucleophile, typically a hydrazine derivative, and a 1,3-dielectrophilic species.[4][12]

The Knorr Pyrazole Synthesis: Reaction with 1,3-Dicarbonyl Compounds

The archetypal synthesis, known as the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[13][14] This method is straightforward and effective for generating polysubstituted pyrazoles.[4][12]

Mechanism and Causality: The reaction is typically acid-catalyzed and proceeds through an initial nucleophilic attack by one nitrogen of the hydrazine onto one of the carbonyl carbons, forming a hemiaminal intermediate that dehydrates to an imine (or hydrazone).[13] A subsequent intramolecular cyclization occurs when the second nitrogen attacks the remaining carbonyl group, followed by a final dehydration step to yield the aromatic pyrazole ring.[13][14]

The Challenge of Regioselectivity: A critical consideration in the Knorr synthesis, especially when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, is the formation of regioisomeric mixtures.[4] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two different product isomers that can be difficult to separate.[15] Controlling this regioselectivity is a key objective in modern pyrazole synthesis.

Caption: Knorr Pyrazole Synthesis Mechanism.

Expanding the Substrate Scope

The cyclocondensation strategy is not limited to 1,3-diketones. Other 1,3-dielectrophiles are also effective precursors:

-

α,β-Unsaturated Aldehydes and Ketones: These compounds react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[4][16]

-

β-Ketoesters and β-Enaminones: These substrates are also widely used and offer different reactivity profiles and substitution patterns.[4][17]

Modern Synthetic Innovations: Enhancing Efficiency, Control, and Sustainability

While classical methods are reliable, modern drug discovery demands greater efficiency, molecular diversity, and adherence to green chemistry principles.[18] Recent advancements have focused on accelerating reaction rates, improving yields, and providing more environmentally benign pathways.[19][20]

Green Chemistry Approaches

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving yields.[21][22][23] This technique provides rapid, uniform heating, which can minimize side product formation.[24][25]

-

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, offering an alternative energy source for pyrazole synthesis under milder conditions.[19][22]

-

Aqueous and Solvent-Free Conditions: The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards sustainability.[26] Catalysts like nano-ZnO or surfactants such as cetyltrimethylammonium bromide (CTAB) have been employed to facilitate these reactions in aqueous media.[12][26]

Flow Chemistry: A Paradigm Shift in Safety and Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for safety, reproducibility, and scalability.[27][28] In a flow setup, reagents are continuously pumped through a heated coil or microreactor.[29] This approach allows for precise control over reaction parameters like temperature, pressure, and residence time.[27] Critically, it enables the safe in-situ generation and immediate use of hazardous intermediates, such as diazoalkanes, which are valuable precursors in 1,3-dipolar cycloaddition routes to pyrazoles.[30]

Caption: Comparison of Batch vs. Flow Synthesis.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials.[31] This approach is prized for its atom economy and operational simplicity.[18] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles, often involving the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[24][31]

Addressing the Regioselectivity Challenge

As previously mentioned, controlling the regiochemistry of pyrazole formation is paramount. Several strategies have been developed to overcome this hurdle:

-

Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of a single isomer.[15] These solvents can modulate the reactivity of the two carbonyl groups in an unsymmetrical diketone.[15]

-

Directed Synthesis: Stepwise approaches, such as the reaction of hydrazones with nitroolefins, can offer excellent regiocontrol by leveraging the inherent differences in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[32][33]

-

Catalyst Control: The choice of catalyst, from simple acids to transition metals, can also influence the reaction pathway and favor the formation of one regioisomer over another.[4]

A Validated Experimental Protocol: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a self-validating system for the efficient synthesis of a pyrazole derivative using microwave irradiation, a method valued for its speed and high yields.[21]

Objective: To synthesize 1-phenyl-3,5-dimethyl-1H-pyrazole from acetylacetone and phenylhydrazine.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.08 g | 10 |

| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | 1.00 g | 10 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | - |

| Ethanol | C₂H₅OH | 46.07 | 10 mL | - |

Procedure:

-

Reaction Setup: In a 20 mL microwave reaction vial equipped with a magnetic stir bar, combine phenylhydrazine (1.08 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol).

-

Solvent and Catalyst Addition: Add ethanol (10 mL) followed by glacial acetic acid (0.5 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at 120°C for 10 minutes with a power setting of 100 W.

-

Reaction Monitoring (Self-Validation): After cooling, spot a small aliquot of the reaction mixture on a TLC plate (Silica gel 60 F254) alongside the starting materials. Elute with a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of starting material spots and the appearance of a new, single major product spot confirms reaction completion.

-

Work-up and Isolation: Transfer the cooled reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: To the resulting oil, add 20 mL of cold water. The product should precipitate as a solid or oil out. If an oil, extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Final Product: The crude product can be further purified by column chromatography or recrystallization from ethanol/water if necessary to yield pure 1-phenyl-3,5-dimethyl-1H-pyrazole.

Caption: Microwave-Assisted Synthesis Workflow.

Conclusion and Future Outlook

The synthesis of pyrazole compounds has evolved significantly from its 19th-century origins. While classical methods remain relevant, the field is increasingly driven by the principles of green chemistry and process intensification.[18] The adoption of microwave, ultrasound, and particularly continuous flow technologies is paving the way for safer, more efficient, and scalable production of these vital heterocyclic scaffolds.[22][27] Future research will likely focus on the development of novel catalytic systems, the expansion of multicomponent reaction scope, and the application of machine learning and automation to accelerate the discovery of new pyrazole derivatives with tailored pharmacological profiles. For drug development professionals, a deep understanding of these diverse synthetic strategies is essential for navigating the path from initial hit discovery to a viable pharmaceutical candidate.

References

- Recent Advances in the Synthesis of Pyrazole Deriv

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamin

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).

- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed.

- 194 recent advances in the synthesis of new pyrazole deriv

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). [Source not provided].

- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). [Source not provided].

- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI.

- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.

- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv

- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). [Source not provided].

- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers.

- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (n.d.). Taylor & Francis Online.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source not provided].

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).

- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal.

- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). NIH.

- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.).

- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Process for the preparation of pyrazoles. (n.d.).

- A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (2017). DSpace@MIT.

- Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic M

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.

- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.

- Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. (2024).

- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu

- Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI.

- synthesis of pyrazoles. (2019). YouTube.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. orientjchem.org [orientjchem.org]

- 8. chim.it [chim.it]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. gsconlinepress.com [gsconlinepress.com]

- 26. thieme-connect.com [thieme-connect.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. galchimia.com [galchimia.com]

- 30. A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines [dspace.mit.edu]

- 31. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 33. Pyrazole synthesis [organic-chemistry.org]

spectroscopic analysis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Introduction

In the landscape of modern medicinal chemistry, pyrazole derivatives represent a cornerstone scaffold, renowned for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipyretic properties.[1][2] The compound 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₁₂H₁₂N₂O₃, Molecular Weight: 232.23 g/mol ) is a member of this vital class of heterocycles.[3] The precise elucidation of its molecular structure is a prerequisite for understanding its structure-activity relationship (SAR), ensuring purity, and meeting rigorous regulatory standards in drug development.

This guide provides a comprehensive, multi-technique . As a self-validating system, the convergence of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides an unambiguous confirmation of the compound's identity and integrity. We will delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting field-proven insights for researchers and drug development professionals.

Molecular Structure and Functional Group Overview

To effectively interpret spectroscopic data, a foundational understanding of the molecule's architecture is essential. The structure comprises a central 1,3,5-substituted pyrazole ring, which is the core heterocyclic system. Attached to this core are three key functional groups: a 4-methoxyphenyl group at the N1 position, a methyl group at the C3 position, and a carboxylic acid at the C5 position. Each of these groups imparts a unique spectroscopic signature.

Caption: Numbered structure of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality: ¹H NMR is the cornerstone technique for mapping the proton framework of a molecule. By analyzing chemical shifts, signal integrations, and splitting patterns (multiplicity), we can deduce the precise electronic environment and connectivity of every hydrogen atom. The choice of a deuterated solvent, such as DMSO-d₆, is critical as its deuterium atoms are NMR-silent in the proton spectrum and it effectively solubilizes polar compounds containing carboxylic acids.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving complex aromatic signals.

Caption: Standard workflow for ¹H NMR analysis.

Data Interpretation

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to each unique proton environment. The integration value of each signal directly correlates to the number of protons it represents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. This is confirmed by a similar compound showing a COOH peak at 12.90 ppm.[4] |

| ~7.6-7.8 | Doublet | 2H | Ar-H (ortho to Pyrazole) | These protons on the methoxyphenyl ring are deshielded by the anisotropic effect of the adjacent pyrazole ring. |

| ~7.0-7.2 | Doublet | 2H | Ar-H (ortho to -OCH₃) | The electron-donating methoxy group shields these protons, shifting them upfield relative to the other aromatic protons.[1] |

| ~6.8 | Singlet | 1H | Pyrazole-H (at C4) | This lone proton on the pyrazole ring appears as a sharp singlet in the aromatic region. A similar pyrazolyl proton was observed at 7.15 ppm.[1] |

| ~3.8 | Singlet | 3H | -OCH₃ | Methoxy protons are characteristic sharp singlets, shielded by the attached oxygen.[4] |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl group attached to the pyrazole ring is in a relatively shielded environment, appearing as an upfield singlet.[4] |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Causality: While ¹H NMR maps the proton skeleton, ¹³C NMR reveals the carbon backbone. It is particularly powerful for identifying quaternary carbons (like C3, C5, and the carboxylic carbon) that are invisible in ¹H NMR. A proton-decoupled experiment is standard, ensuring each unique carbon appears as a single line, simplifying the spectrum and preventing signal overlap.

Experimental Protocol: ¹³C NMR

The sample preparation is identical to that for ¹H NMR. The experiment is typically run immediately after the ¹H NMR using the same sample.

Caption: Workflow for ESI-Mass Spectrometry.

Data Interpretation

The mass spectrum validates the molecular weight and can reveal structural motifs through fragmentation.

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |

| 233.09 | [M+H]⁺ | The protonated molecular ion, expected in positive ion mode. [5] |

| 231.08 | [M-H]⁻ | The deprotonated molecular ion, expected in negative ion mode due to the acidic proton. [5] |

| 255.07 | [M+Na]⁺ | An adduct with sodium, commonly observed in ESI-MS. [5] |

| 187.09 | [M+H - H₂O - CO]⁺ or [M-H - COOH]⁻ | A potential fragment corresponding to the loss of the carboxylic acid group (45 Da). |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The principle lies in the absorption of specific frequencies of IR radiation, which excite molecular vibrations (stretching, bending). The presence of the carboxylic acid group gives a highly characteristic and unmistakable signature.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal must be recorded first and subtracted from the sample spectrum.

Caption: Workflow for ATR-IR Spectroscopy.

Data Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid | The extreme broadness is a hallmark of the hydrogen-bonded -OH group in a carboxylic acid dimer. [6] |

| ~2950-3100 | C-H Stretch | Aromatic/Alkene | Vibrations of C-H bonds on the phenyl and pyrazole rings. |

| ~2850-2950 | C-H Stretch | Alkane | Vibrations of C-H bonds in the methyl and methoxy groups. |

| ~1710 (strong, sharp) | C=O Stretch | Carboxylic Acid | A very strong and sharp absorption characteristic of the carbonyl in a carboxylic acid. [6] |

| ~1610, ~1550, ~1480 | C=C / C=N Stretch | Aromatic / Pyrazole | Skeletal vibrations of the aromatic and heterocyclic rings. |

| ~1250 (strong) | C-O Stretch | Aryl Ether & Acid | Asymmetric C-O-C stretch of the methoxy group and C-O stretch of the acid. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. For this compound, the conjugated system extending across the 4-methoxyphenyl group and the pyrazole ring will give rise to characteristic absorption bands. The position of the maximum absorbance (λₘₐₓ) is sensitive to the extent of conjugation and the solvent used.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a very dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Further dilute to obtain an absorbance reading between 0.1 and 1.0.

-

Cuvette Filling: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

-

Data Acquisition: Record the spectrum over a range of 200-400 nm. [7]

Caption: Workflow for UV-Visible Spectroscopy.

Data Interpretation

The analysis focuses on the wavelength of maximum absorption.

| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~250-280 | π → π* | Phenyl-pyrazole conjugated system |

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is definitively achieved through the synergistic application of multiple spectroscopic techniques. Each method provides a unique and essential piece of the structural puzzle, creating a robust, self-validating dataset.

-

MS confirms the molecular formula (C₁₂H₁₂N₂O₃).

-

IR provides undeniable evidence for the key carboxylic acid and methoxyphenyl functional groups.

-

¹H and ¹³C NMR meticulously map the carbon-hydrogen framework, confirming the precise substitution pattern and connectivity of the pyrazole core.

-

UV-Vis verifies the presence of the expected conjugated electronic system.

This comprehensive approach ensures the highest level of scientific integrity and is an indispensable workflow in chemical research and the pharmaceutical industry for compound characterization, quality control, and advancing drug discovery programs.

References

- data reports (E)-5-(4-Methoxyphenyl)-N00-(2-oxoindolin-3-yl- idene)-1-phenyl-1H-pyrazole-3-carbohydrazide - -ORCA - Cardiff University.

- ESI for - The Royal Society of Chemistry.

- 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid - PubChem.

- Supporting Information - Wiley-VCH.

- 1-(4-methoxyphenyl)-5-methyl-1h-pyrazole-3-carboxylic acid - PubChemLite.

- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - Chem-Impex.

- Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide - -ORCA - Cardiff University.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH.

- Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration - Material Science Research India.

- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi.

- ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and - Semantic Scholar.

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C12H12N2O3 | CID 2769599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - 1-(4-methoxyphenyl)-5-methyl-1h-pyrazole-3-carboxylic acid (C12H12N2O3) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its synthetic tractability—have established it as a "privileged scaffold".[1][2] This designation signifies its recurring presence in the core structure of numerous biologically active compounds, leading to a significant number of approved therapeutics.[3][4] Pyrazole-containing drugs have demonstrated efficacy across a vast range of diseases, from inflammation and cancer to cardiovascular and infectious diseases.[5][6] This guide provides an in-depth exploration of the key molecular targets modulated by pyrazole-based compounds, details the experimental methodologies crucial for their validation, and offers a forward-looking perspective on the future of this versatile chemical entity in drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The success of the pyrazole core in drug design is not accidental; it stems from a unique combination of structural and electronic features. The two nitrogen atoms confer a specific polarity and hydrogen bonding capacity. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as an acceptor, allowing for versatile and strong interactions with protein targets.[3] Furthermore, substitutions on the pyrazole ring can be readily accomplished, enabling chemists to fine-tune a compound's steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[1]

The pyrazole ring is often employed as a bioisostere for other aromatic rings like benzene or imidazole.[3] This substitution can lead to compounds with reduced lipophilicity and improved metabolic stability, enhancing their overall developability.[1]

Caption: Inhibition of the JAK-STAT pathway by pyrazole-based compounds.

Cyclooxygenase (COX) Enzymes

One of the most well-known pyrazole-based drugs is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). [2][6]COX enzymes are responsible for the synthesis of prostaglandins, which mediate inflammation and pain. [7]While COX-1 is constitutively expressed and has protective roles in the gut, COX-2 is inducible during inflammation. [7]The design of selective COX-2 inhibitors like Celecoxib was a major advance, offering anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. [7][8]The specific structure of pyrazole-based compounds allows them to fit into the larger active site of the COX-2 enzyme while being excluded from the narrower COX-1 site. [8][9] Table 1: Select FDA-Approved Pyrazole-Based Drugs and Their Targets

| Drug Name | Brand Name | Primary Target(s) | Therapeutic Area |

|---|---|---|---|

| Celecoxib [6] | Celebrex® | COX-2 | Anti-inflammatory |

| Ruxolitinib [1][6] | Jakafi® | JAK1/JAK2 | Oncology, Hematology |

| Crizotinib [1] | Xalkori® | ALK, ROS1, c-Met | Oncology |

| Encorafenib [6] | Braftovi® | B-Raf V600E | Oncology |

| Sildenafil [5][6] | Viagra® | PDE5 | Erectile Dysfunction |

| Apixaban [2] | Eliquis® | Factor Xa | Anticoagulant |

| Baricitinib [6] | Olumiant® | JAK1/JAK2 | Rheumatoid Arthritis |

| Pralsetinib [6]| Gavreto® | RET | Oncology |

Other Notable Targets

The versatility of the pyrazole scaffold extends beyond kinases and COX enzymes.

-

Phosphodiesterase-5 (PDE5): Sildenafil, a blockbuster drug, utilizes a fused pyrazolo[4,3-d]pyrimidine core to selectively inhibit PDE5, leading to vasodilation and its use in erectile dysfunction. [5][6]* Factor Xa: The anticoagulant Apixaban features a pyrazole moiety and functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. [2][3]* Cannabinoid Receptors (CB1): Pyrazole derivatives have been developed as antagonists for the CB1 receptor, with applications explored for obesity and related metabolic disorders. [10]* Monoamine Oxidase (MAO): Certain pyrazoline derivatives have shown potent inhibitory activity against MAO enzymes, which are targets for treating neurodegenerative disorders like Parkinson's disease. [10][11]

Methodologies for Target Identification and Validation

As a Senior Application Scientist, it is paramount to employ robust and self-validating methodologies to confidently identify and validate the molecular targets of novel pyrazole compounds.

Protocol: Affinity-Based Chemical Proteomics for Target Identification

This protocol outlines a workflow to identify the direct protein binding partners of a novel pyrazole compound from a complex biological lysate.

Causality: This method relies on the specific interaction between the compound and its target. By immobilizing the compound on a solid support, we can "fish" for its binding partners. Including a competitor compound that is structurally similar but inactive (a negative control) is crucial to distinguish specific binders from non-specific background proteins.

Methodology:

-

Probe Synthesis: Synthesize an analog of the pyrazole hit compound containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an alkyne or biotin).

-

Immobilization: Covalently attach the alkyne-tagged probe to azide-functionalized agarose or magnetic beads via a "click chemistry" reaction.

-

Lysate Preparation: Prepare a native protein lysate from the relevant cell line or tissue. Ensure lysis is performed under non-denaturing conditions to preserve protein structure and function.

-

Affinity Pulldown:

-

Incubate the protein lysate with the compound-immobilized beads.

-

In a parallel control experiment, pre-incubate the lysate with a high concentration of the free (non-immobilized) hit compound to act as a competitor.

-

In another control, use beads without any compound immobilized.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE sample buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to both the competitor and no-compound controls. These are high-confidence candidate targets.

Caption: Workflow for affinity-based chemical proteomics.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical technique to confirm that a compound binds to its target protein within the complex environment of a living cell.

Causality: The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. By heating cell lysates or intact cells treated with the compound to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to higher temperatures in the presence of the compound indicates direct target engagement.

Methodology:

-

Cell Treatment: Treat cultured cells with the pyrazole compound or vehicle control (e.g., DMSO) for a defined period.

-

Heating: Aliquot the cell suspension into a PCR plate or tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western blotting or ELISA.

-

Curve Generation: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Future Perspectives

The pyrazole scaffold continues to be a fertile ground for drug discovery. [12][13]Future research will likely focus on several key areas:

-

Targeting Novel Protein Classes: While kinases have been a major success, applying the pyrazole scaffold to less-explored target classes like GPCRs, nuclear receptors, and protein-protein interactions holds significant promise. [14][15][16]* Covalent Inhibitors: Designing pyrazole derivatives that can form a covalent bond with their target protein can lead to increased potency and duration of action.

-

PROTACs and Molecular Glues: Incorporating pyrazole-based binders into proteolysis-targeting chimeras (PROTACs) or molecular glues is an exciting strategy to induce the degradation of previously "undruggable" proteins.

-

AI and Machine Learning: Computational approaches will accelerate the design and optimization of pyrazole-based compounds by predicting binding affinity, selectivity, and ADME properties, reducing the time and cost of discovery. [12] The enduring legacy and future potential of pyrazole-based compounds underscore their remarkable utility in addressing unmet medical needs. Their continued exploration by medicinal chemists and drug discovery scientists is certain to yield the next generation of innovative therapeutics.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

-

Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]

-

Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [Link]

-

A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]

-

Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

-

Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ACS Publications. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

-

Some commercially available drugs containing pyrazole skeleton. ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Publications. [Link]

-

Recent advances in the therapeutic applications of pyrazolines. PubMed Central. [Link]

-

Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]

-

The designed pyrazole-based target compounds. ResearchGate. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]

-

GPCRs in Intracellular Compartments: New Targets for Drug Discovery. PubMed Central. [Link]

-

Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [Link]

-

Trends in GPCR drug discovery: new agents, targets and indications. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. GPCRs in Intracellular Compartments: New Targets for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: An Application Note for Drug Discovery and Development

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis leverages the robust and well-established Knorr pyrazole synthesis, followed by a straightforward saponification. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights to ensure successful and reproducible synthesis.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them ideal building blocks for designing molecules with diverse pharmacological activities. The title compound, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, incorporates key pharmacophoric features, including a substituted phenyl ring and a carboxylic acid moiety, which can serve as a crucial anchor for interactions with biological targets. The synthesis of such derivatives is a fundamental step in the exploration of new chemical entities for various therapeutic areas.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The cornerstone of this synthetic protocol is the Knorr pyrazole synthesis, a classic and reliable method for the formation of the pyrazole ring system.[1][2][3] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In our protocol, (4-methoxyphenyl)hydrazine reacts with ethyl acetoacetate.

The mechanism proceeds through the following key steps[2][4]:

-

Nucleophilic Attack: The more nucleophilic nitrogen of the (4-methoxyphenyl)hydrazine attacks one of the carbonyl carbons of the ethyl acetoacetate, typically the more electrophilic ketone carbonyl.

-

Imine/Enamine Formation: Subsequent dehydration leads to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining free nitrogen of the hydrazine then attacks the second carbonyl group (the ester) in an intramolecular fashion.

-

Aromatization: Elimination of a molecule of water and ethanol from the cyclized intermediate results in the formation of the stable, aromatic pyrazole ring.

The regioselectivity of the initial attack and the subsequent cyclization are crucial for obtaining the desired isomer.

Experimental Protocols

This synthesis is divided into two distinct stages: the formation of the pyrazole ester intermediate and its subsequent hydrolysis to the final carboxylic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| (4-Methoxyphenyl)hydrazine hydrochloride | ≥98% | Sigma-Aldrich | 19501-58-7 |

| Ethyl acetoacetate | ≥99% | Sigma-Aldrich | 141-97-9 |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 |

| Ethanol, 200 proof | ACS/USP Grade | VWR | 64-17-5 |

| Sodium Hydroxide | Pellets, ≥97% | Merck | 1310-73-2 |

| Hydrochloric Acid, concentrated | ACS Grade | J.T.Baker | 7647-01-0 |

| Diethyl Ether | Anhydrous, ≥99% | Sigma-Aldrich | 60-29-7 |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |

| Hexanes | HPLC Grade | VWR | 110-54-3 |

| Anhydrous Sodium Sulfate | Granular, ≥99% | Sigma-Aldrich | 7757-82-6 |

Synthesis Workflow Diagram

Caption: Synthetic route for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

Step-by-Step Protocol

Step 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (10.0 g, 57.3 mmol).

-

Add ethanol (100 mL) and stir to dissolve the solid.

-

To the stirred solution, add ethyl acetoacetate (7.45 g, 7.2 mL, 57.3 mmol) in one portion.

-

Add 3-4 drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Step 2: Synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (Saponification)

-

In a 250 mL round-bottom flask, dissolve the ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (from Step 1, assuming ~12.0 g, ~48.7 mmol) in ethanol (100 mL).

-

Prepare a solution of sodium hydroxide (3.9 g, 97.4 mmol) in water (20 mL) and add it to the flask.

-

Heat the mixture to reflux for 2 hours, or until TLC analysis indicates the complete consumption of the starting ester.[5][6]

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate will form. Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 50 °C to a constant weight.

Expected Results and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate | C₁₄H₁₆N₂O₃ | 260.29 | 75-85% | Off-white to pale yellow solid |

| 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C₁₂H₁₂N₂O₃ | 232.24 | 85-95% | White to off-white crystalline solid |

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Troubleshooting and Key Considerations

-

Incomplete Reaction in Step 1: If the Knorr condensation does not go to completion, consider increasing the reflux time or adding a few more drops of glacial acetic acid.

-

Low Yield in Step 2: Ensure that a sufficient excess of sodium hydroxide is used to drive the saponification to completion. Incomplete acidification will also result in a lower yield of the precipitated carboxylic acid.

-

Purification: While the crude product of the saponification is often of high purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. By understanding the underlying Knorr pyrazole synthesis mechanism and following the outlined procedures, researchers can confidently produce this valuable building block for applications in drug discovery and development.

References

-

Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry. [Link]

-

Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]

-

Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. (2022). ResearchGate. [Link]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

-

Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. (2011). National Center for Biotechnology Information. [Link]

-

Knorr pyrrole synthesis. Wikipedia. [Link]

-

Esterification of pyrazole-3- and 4-carboxylic acids. (2025). ResearchGate. [Link]

-

Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. [Link]

-

ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. ChemSynthesis. [Link]

-

Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate. PubChemLite. [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2015). Synfacts. [Link]

-

Saponification-Typical procedures. OperaChem. [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Trend in Scientific Research and Development. [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

Sources

applications of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in medicinal chemistry

An In-Depth Guide to the Medicinal Chemistry Applications of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Authored by a Senior Application Scientist

This document provides a detailed exploration of the pyrazole derivative, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid , a versatile scaffold with significant potential in modern drug discovery. Pyrazole-based compounds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Their wide spectrum of biological activities—including anti-inflammatory, anticancer, antimicrobial, and antiviral properties—stems from their unique chemical architecture and ability to interact with a variety of biological targets.[2][3][4][5]

This guide delves into the specific applications of the 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid scaffold, offering field-proven insights, detailed experimental protocols, and the scientific rationale behind its use in developing novel therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their work.

The Scaffold: A Strategic Starting Point

The title compound features a five-membered pyrazole ring, a stable aromatic heterocycle with two adjacent nitrogen atoms.[1] Its key structural features are:

-

1-(4-Methoxyphenyl) Group: This lipophilic group often enhances membrane permeability and can form critical hydrophobic or van der Waals interactions within target protein binding pockets.

-

3-Methyl Group: A small alkyl group that can influence potency and selectivity through steric interactions.[1]

-

5-Carboxylic Acid Group: A crucial functional handle. It can act as a key hydrogen bond donor/acceptor or serve as a reactive site for synthetic modification, enabling the creation of diverse chemical libraries (amides, esters, etc.) to optimize activity, selectivity, and pharmacokinetic properties.[6]

These features make the scaffold an ideal starting point for lead optimization in various therapeutic areas, most notably in the development of anti-inflammatory and anticancer agents.

Application in Anti-Inflammatory Drug Discovery

The pyrazole nucleus is famously associated with anti-inflammatory activity, most notably as the core of Celecoxib, a selective COX-2 inhibitor.[7][8] Derivatives of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid are explored for their potential to act as potent and selective anti-inflammatory agents.[6][9]

Mechanism of Action: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins. The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), paved the way for selective inhibitors that spare COX-1, thereby reducing gastrointestinal side effects. The 1,5-diaryl pyrazole structure is a classic template for achieving COX-2 selectivity.

Caption: COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is the gold-standard in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds.[7][8]

Objective: To determine the ability of a test compound (derived from the core scaffold) to reduce acute inflammation in a rodent model.

Materials:

-

Wistar rats (150-200g)

-

Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug: Indomethacin or Celecoxib (e.g., 10 mg/kg)

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

Procedure:

-

Acclimatization & Fasting: Acclimatize animals for at least 48 hours. Fast them overnight before the experiment with free access to water.

-

Grouping: Divide rats into groups (n=6 per group):

-

Group I: Vehicle Control (receives only vehicle)

-

Group II: Reference Drug (e.g., Indomethacin)

-

Group III, IV, etc.: Test Compound at different doses (e.g., 10, 30, 100 mg/kg)

-

-

Baseline Measurement: Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection. The 3-hour or 4-hour time point is typically used for calculating maximum inhibition.

-

Data Analysis: Calculate the percentage of edema inhibition for each group using the formula:

-

% Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

-

Causality and Validation:

-

Why Carrageenan? It induces a biphasic inflammatory response, with the late phase (after 1 hour) being primarily mediated by prostaglandins, making it highly relevant for testing COX inhibitors.

-

Controls: The vehicle control group is critical to establish the maximum inflammatory response. The reference drug group validates the assay's sensitivity and provides a benchmark for the potency of the test compounds.

Hypothetical Data Presentation

| Compound | Dose (mg/kg) | Mean Paw Edema (mL) at 4 hr | % Inhibition of Edema |

| Vehicle Control | - | 1.15 ± 0.08 | - |

| Indomethacin | 10 | 0.42 ± 0.05 | 63.5% |

| Parent Acid | 30 | 0.88 ± 0.07 | 23.5% |

| Amide Derivative 1 | 30 | 0.61 ± 0.06 | 47.0% |

| Ester Derivative 2 | 30 | 0.75 ± 0.09 | 34.8% |

Application in Anticancer Drug Discovery